Home > Products > Screening Compounds P81755 > JAK3 covalent inhibitor-2
JAK3 covalent inhibitor-2 -

JAK3 covalent inhibitor-2

Catalog Number: EVT-12516853
CAS Number:
Molecular Formula: C20H20N6O3
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JAK3 covalent inhibitor-2, also known as RB1, is a selective inhibitor designed to target Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway. This pathway plays a significant role in immune response, hematopoiesis, and inflammation. The unique feature of JAK3 is the presence of a cysteine residue (Cys909) in its active site, which allows for the development of covalent inhibitors that can irreversibly bind to this site, providing high selectivity over other JAK isoforms such as JAK1 and JAK2.

Source and Classification

JAK3 covalent inhibitor-2 was developed based on structure-activity relationship studies that optimized existing JAK inhibitors like Tofacitinib. The compound has been classified as a small-molecule covalent inhibitor specifically targeting the ATP-binding site of JAK3. Its selectivity stems from its ability to form a covalent bond with Cys909, exploiting the structural differences between JAK isoforms.

Synthesis Analysis

Methods and Technical Details

The synthesis of JAK3 covalent inhibitor-2 involves several key steps:

  1. Design: The compound was designed by modifying the structure of Tofacitinib, replacing specific moieties to enhance selectivity and potency.
  2. Synthesis: The synthesis process typically includes:
    • Formation of the core structure: Starting from 4-aminopiperidine, which is linked to a chloropurine derivative.
    • Electrophilic warhead incorporation: Various electrophilic groups are introduced to facilitate covalent bonding with Cys909.
    • Purification and characterization: The final product undergoes purification (e.g., via chromatography) and characterization using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity.

The synthetic route allows for the optimization of pharmacokinetic properties while maintaining high selectivity for JAK3.

Molecular Structure Analysis

Structure and Data

The molecular structure of JAK3 covalent inhibitor-2 features:

  • Core scaffold: A modified purine or pyrimidine base that fits into the ATP-binding pocket.
  • Covalent warhead: An electrophilic group that reacts with Cys909, forming a stable bond.
  • Functional groups: Substituents that enhance solubility and binding affinity.

Data obtained from X-ray crystallography has shown the compound forming a covalent bond with Cys909, confirming its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the mechanism of action of JAK3 covalent inhibitor-2 is a Michael addition reaction with Cys909. This reaction leads to:

  1. Covalent bond formation: The electrophilic warhead reacts with the thiol group of Cys909, resulting in an irreversible modification of the enzyme.
  2. Inhibition of kinase activity: The binding effectively prevents ATP from accessing the active site, thereby inhibiting JAK3's kinase activity.

Kinetic studies have demonstrated that this binding is irreversible, as evidenced by experiments showing no recovery of enzyme activity after washout.

Mechanism of Action

Process and Data

The mechanism by which JAK3 covalent inhibitor-2 exerts its effects can be summarized as follows:

  1. Binding: The compound selectively binds to the ATP-binding site of JAK3 due to structural complementarity.
  2. Covalent modification: The electrophilic component forms a covalent bond with Cys909 through a nucleophilic attack.
  3. Inhibition: This modification results in permanent loss of function for JAK3, leading to decreased phosphorylation of downstream targets such as Signal Transducer and Activator of Transcription proteins (STATs).

Data from biochemical assays indicate that RB1 exhibits an IC50 value significantly lower than other compounds targeting different JAK isoforms, underscoring its selectivity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JAK3 covalent inhibitor-2 possesses several notable physical and chemical properties:

  • Molecular weight: Approximately 400 Da.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
  • Stability: Stable under physiological conditions but sensitive to hydrolysis in aqueous environments.

These properties are crucial for its efficacy as a therapeutic agent.

Applications

Scientific Uses

JAK3 covalent inhibitor-2 has several potential applications in scientific research and medicine:

  1. Therapeutic development: As a selective inhibitor, it holds promise for treating autoimmune diseases where JAK3 is implicated, such as rheumatoid arthritis and psoriasis.
  2. Research tool: It serves as a valuable tool for studying JAK3-dependent signaling pathways in cellular models.
  3. Drug discovery platform: The design principles used in developing this compound can inform future drug discovery efforts targeting other kinases with similar structural features.

Properties

Product Name

JAK3 covalent inhibitor-2

IUPAC Name

N-[(3R)-1-[5-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-3-yl]prop-2-enamide

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C20H20N6O3/c1-2-17(27)24-14-6-4-8-25(11-14)20-18-16(10-21-19(18)22-12-23-20)13-5-3-7-15(9-13)26(28)29/h2-3,5,7,9-10,12,14H,1,4,6,8,11H2,(H,24,27)(H,21,22,23)/t14-/m1/s1

InChI Key

RNHLEVUDVWYHSL-CQSZACIVSA-N

Canonical SMILES

C=CC(=O)NC1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-]

Isomeric SMILES

C=CC(=O)N[C@@H]1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.